Chemoselective preparation of 1,2,3-triazole–isoxazole bisfunctional derivatives and their application in peptidomimetic synthesis†

Organic & Biomolecular Chemistry Pub Date: 2012-11-29 DOI: 10.1039/C2OB26990B

Abstract

A novel kind of bisfunctional nitrogen heterocycle containing both 1,2,3-triazole and isoxazole scaffolds has been prepared. The protocol utilized alkynyl substituted amines as the bifunctional linkers to combine a copper-free triazole synthesis with a hypervalent iodine-mediated isoxazole cycloaddition through a chemoselective process. This method has also been exemplified in the construction of bisfunctional-modified peptidomimetics by combining three reactions in a sequential procedure. This straightforward metal free process may find biological applications. In addition, all of the compounds were analysed by Lapinski's rule-of-five which is expected to help drug discovery.

Graphical abstract: Chemoselective preparation of 1,2,3-triazole–isoxazole bisfunctional derivatives and their application in peptidomimetic synthesis
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